5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one
Overview
Description
5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one is a compound belonging to the class of thiohydantoinsThis compound, in particular, has been studied for its potential as a novel fungicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one typically involves the condensation of benzaldehyde with 3-ethyl-2-sulfanylideneimidazolidin-4-one. The reaction is usually carried out in the presence of a base such as potassium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the benzylidene group.
Scientific Research Applications
5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thiohydantoin derivatives.
Biology: Studied for its potential antifungal properties, making it a candidate for agricultural fungicides.
Medicine: Investigated for its potential antimicrobial and anticancer activities due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one involves its interaction with biological targets such as enzymes or receptors. The compound’s sulfur atom can form strong interactions with metal ions in enzymes, potentially inhibiting their activity. Additionally, the benzylidene group can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-Cinnamylidene-2-sulfanylideneimidazolidin-4-one: Another thiohydantoin derivative with similar biological activities.
2-Thiohydantoin: The parent compound of the thiohydantoin class, known for its diverse biological activities.
Uniqueness
5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylidene group enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
5-benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-14-11(15)10(13-12(14)16)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUFMPFKHXGNHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855495 | |
Record name | 5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33665-12-2 | |
Record name | 5-Benzylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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